molecular formula C23H32O3 B3025705 Tetrahydrocannabinol acetate CAS No. 23132-17-4

Tetrahydrocannabinol acetate

Cat. No.: B3025705
CAS No.: 23132-17-4
M. Wt: 356.5 g/mol
InChI Key: DEWSJDIJFWQLOA-RTBURBONSA-N
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Mechanism of Action

Target of Action

Tetrahydrocannabinol (THC) acetate, like its parent compound THC, primarily targets the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is mainly found in cells of the immune system .

Mode of Action

THC acetate acts as a partial agonist at the CB1 and CB2 receptors The activation of these receptors leads to a decrease in the concentration of the second messenger molecule cAMP through inhibition of adenylate cyclase . This interaction results in various changes at the cellular level, leading to the psychoactive effects associated with THC.

Biochemical Pathways

The biochemical pathways affected by THC involve the synthesis of various cannabinoids in the Cannabis sativa plant . The biosynthesis of cannabinoids starts from the non-mevalonate pathways, which produce dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP). These components are coupled by geranyl pyrophosphate synthase to form geranyl pyrophosphate (GPP), a precursor for a broad range of terpenoids .

Pharmacokinetics

It’s known that thc, when orally administered, is almost completely absorbed by the gastrointestinal tract . Due to first-pass metabolism in the liver and the high lipid solubility of THC, only about 5 to 20% reaches circulation . The acetate group in THC acetate is thought to protect the THC from being broken down by enzymes, potentially increasing THC levels in the blood and brain .

Result of Action

The activation of CB1 and CB2 receptors by THC acetate can lead to various molecular and cellular effects. For instance, THC has been shown to reduce tumor progression by stimulating apoptosis and autophagy, and inhibiting two significant hallmarks of cancer pathogenesis: metastasis and angiogenesis . The degree of these anticancer effects depends on the origin of the tumor site, the expression of cannabinoid receptors on tumor cells, and the dosages and types of thc .

Action Environment

Environmental factors can influence the action, efficacy, and stability of THC acetate. For instance, short-term environmental stresses can induce changes in the cannabinoid profiles of Cannabis sativa, particularly drought stress, which has been shown to alter cannabinoid production by decreasing CBD and THC accumulation while increasing CBG by 40% . .

Biochemical Analysis

Biochemical Properties

Tetrahydrocannabinol acetate interacts with various enzymes, proteins, and other biomolecules in the body. It is known to have a strong affinity for CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It influences cell function by interacting with the endocannabinoid system, which plays a crucial role in controlling cell survival and proliferation . It can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to CB1 and CB2 cannabinoid receptors, influencing the endocannabinoid system . This interaction can lead to various physiological effects, including alterations in mood, perception, and cognitive functioning.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, low doses of this compound can reverse the deficits induced by PCP in rats . Higher doses may lead to stronger drug effects compared to Δ9-THC in the absence of CBD .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by the cytochrome P450 mixed function oxidases, leading to a series of mono-, di-, and tri-hydroxy metabolites . Further oxidation leads to a series of acids, carbonyl compounds, and their hydroxy derivatives .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After absorption, these lipophilic compounds partition into the fatty tissues of the body where they can remain for a considerable time

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrocannabinol acetate can be synthesized from tetrahydrocannabinol or tetrahydrocannabinolic acid. The process involves the acetylation of tetrahydrocannabinol using acetic anhydride as the acetylating agent . The reaction typically occurs under mild conditions, with the presence of a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and by-products .

Properties

IUPAC Name

[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h12-14,18-19H,6-11H2,1-5H3/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWSJDIJFWQLOA-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177698
Record name 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23132-17-4
Record name 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23132-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrocannabinol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023132174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Dibenzo[b,d]pyran-1-ol, 6a,7,8,10a-tetrahydro-6,6,9-trimethyl-3-pentyl-, 1-acetate, (6aR,10aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.9-TETRAHYDROCANNABINOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHV54M2AES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the stability of Tetrahydrocannabinol acetate in e-liquids?

A1: Research indicates that the stability of both Δ9-Tetrahydrocannabinol acetate and Δ8-Tetrahydrocannabinol acetate in e-liquids can be affected by storage conditions and the presence of diluents. [, , ] Further studies are needed to fully understand the degradation pathways and long-term stability of these compounds in e-liquid formulations.

Q2: Are there any studies on the pharmacological activity of this compound analogues?

A2: Yes, studies have investigated the pharmacological activity of various 9-substituted Δ8-Tetrahydrocannabinol analogues. [, ] These studies explored the impact of different substituents at the C-9 position on biological activity in mice, including hypoactivity, hypothermia, and antinociceptive effects. Findings suggest that a methyl group at the C-9 position is significant for producing hypoactivity and hypothermia. Interestingly, hydroxyethyl substitution at position 9 was found to reduce antinociceptive activity, contrasting with previous findings on hydroxymethyl substitution.

Q3: What analytical techniques are used to study this compound?

A3: While specific analytical techniques are not detailed in the provided abstracts, research on this compound and its analogues would likely employ a range of analytical chemistry methods. These may include techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for separation, identification, and quantification. [] Further techniques like Nuclear Magnetic Resonance (NMR) spectroscopy could be used for structural characterization.

Q4: Are there any documented cases of adverse effects related to this compound?

A4: One study reported a case of a panic attack following the inhalation of this compound using an e-cigarette device. [] This highlights the need for further research into the potential psychological and physiological effects of this compound, particularly given its increasing prevalence in e-cigarette products.

Q5: What is the significance of the research on 9α, 10α-epoxy-hexahydrocannabinol acetate?

A5: Research on 9α, 10α-epoxy-hexahydrocannabinol acetate explores its transformations under different chemical conditions. [] This type of research is crucial for understanding the stability and potential degradation pathways of this compound and related compounds. Understanding these transformations can inform proper storage, handling, and formulation of products containing these compounds.

Q6: Is there any research on the toxicity of Tetrahydrocannabinol and related compounds?

A6: Yes, earlier research investigated the acute toxicity of various cannabinoids, including natural charas this compound, its synthetic homolog parahexyl, cannabinol, and cannabidiol, in various animal models. [] This research, while dated, provides insights into the potential toxicity profiles of these compounds and highlights the need for continued research into the long-term effects of this compound in humans.

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